molecular formula C21H19N5O2 B10923969 6-cyclopropyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923969
M. Wt: 373.4 g/mol
InChI Key: VPRPKFPFNIDPBX-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, an oxazole ring, and a phenyl group

Preparation Methods

The synthesis of 6-cyclopropyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolopyridine core, the introduction of the cyclopropyl and methyl groups, and the incorporation of the oxazole and phenyl groups. Common synthetic routes may involve:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.

Chemical Reactions Analysis

6-cyclopropyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional substituents.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-cyclopropyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-cyclopropyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N5O2/c1-12-10-18(28-25-12)23-21(27)16-11-17(14-8-9-14)22-20-19(16)13(2)24-26(20)15-6-4-3-5-7-15/h3-7,10-11,14H,8-9H2,1-2H3,(H,23,27)

InChI Key

VPRPKFPFNIDPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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